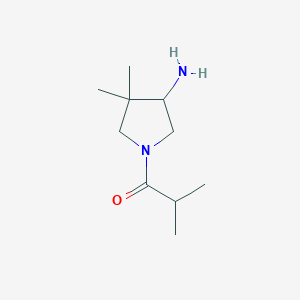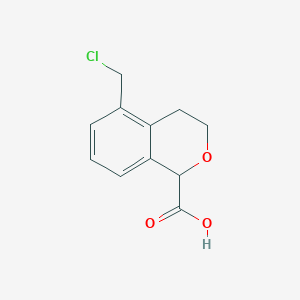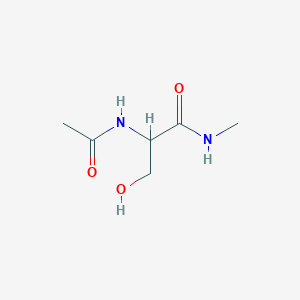
4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₃. It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrimidine derivative with an oxolane ring, followed by carboxylation . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and carboxylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses . The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids
Uniqueness
4-Methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the presence of both a pyrimidine ring and an oxolane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
4-methyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6-7(10(13)14)5-11-9(12-6)8-3-2-4-15-8/h5,8H,2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
RXPRXQGPZKZTKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1C(=O)O)C2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


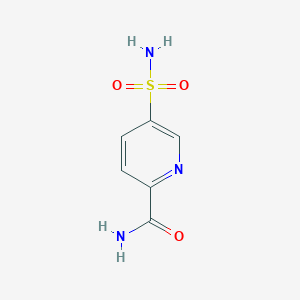
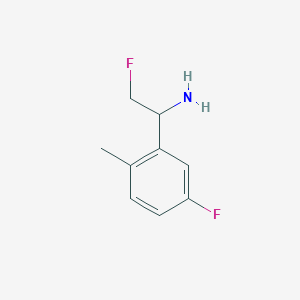

![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)
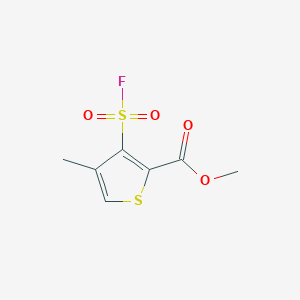
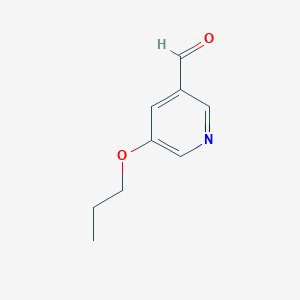
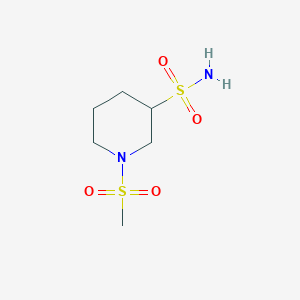
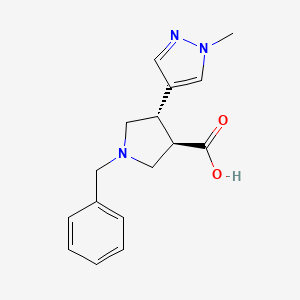
![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
amine](/img/structure/B13218853.png)
